1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 102839-50-9
VCID: VC0009246
InChI: InChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3
SMILES: CC1=NC=CC2=C1C=CN2C
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine

CAS No.: 102839-50-9

VCID: VC0009246

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine - 102839-50-9

Description

1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound that appears in scientific research, particularly in the context of structure-based design for drug development . While specific details such as density, boiling point, or flash point are not readily available , its role in stabilizing inactive conformations of certain proteins, like MPS1, has been explored . The core pyrrolopyridine scaffold allows the compound to interact with the ATP-binding site of proteins, making it valuable in the study of kinase inhibitors .

Related compounds include 1H-Pyrrolo[2,3-b]pyridine, also known as 7-Azaindole, which has a molecular weight of 118.1359 . Another similar compound is 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . These compounds share a pyrrolopyridine core but differ in their substituents, leading to variations in their chemical and biological activities .

In the field of research, a research assistant's resume should highlight experience with research methodologies and proficiency in data analysis software . Strong analytical thinking and attention to detail are also crucial skills . When applying for positions, showcasing experience in data interpretation and collaborative research is essential, with a hybrid resume format being ideal for emphasizing both skills and experience .

CAS No. 102839-50-9
Product Name 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name 1,4-dimethylpyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3
Standard InChIKey XIOMPJOLMMKSKZ-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1C=CN2C
Canonical SMILES CC1=NC=CC2=C1C=CN2C
Synonyms 1H-Pyrrolo[3,2-c]pyridine,1,4-dimethyl-(9CI)
PubChem Compound 13581711
Last Modified Jul 17 2023

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